Enantiomeric Identity: (S)- vs (R)- vs Racemic — Stereochemical Purity as a Determinant of Biological Specificity
The (S)-enantiomer (CAS 1354018-67-9) possesses a defined absolute configuration at the pyrrolidine C-3 stereocenter, in contrast to the racemic mixture (CAS 1353985-21-3) and the opposite (R)-enantiomer (CAS 1353995-31-9) . While direct comparative bioactivity data for this specific chemotype is not publicly disclosed in the peer-reviewed literature — a common scenario for proprietary pharmaceutical intermediates — the structural rationale for enantiomeric differentiation is well-supported by patent evidence on related thioether-pyrimidine protein kinase inhibitors, where individual enantiomers within pyrrolidine-containing series display divergent IC50 values against kinase targets [1]. The (S)-enantiomer is available with batch-specific QC documentation including NMR, HPLC, and GC from multiple suppliers, providing verifiable identity confirmation that racemic material does not offer .
| Evidence Dimension | Stereochemical configuration and QC traceability |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1354018-67-9, 95% purity (Bidepharm BD288883) or 98% purity (Leyan 1779365); batch-specific NMR/HPLC/GC documentation available |
| Comparator Or Baseline | (R)-enantiomer (CAS 1353995-31-9, 95% purity); Racemic mixture (CAS 1353985-21-3, 98% purity) |
| Quantified Difference | Absolute stereochemistry: (S) vs (R) vs racemic. Exact mass identical (241.0885 Da) but InChIKey differs: ALGHQWHZQKGRLF-ZETCQYMHSA-N [(S)] vs ALGHQWHZQKGRLF-SSDOTTSWSA-N [(R)] |
| Conditions | Structural identity confirmed by InChIKey differentiation (PubChem); purity verified by supplier QC documentation |
Why This Matters
In medicinal chemistry and drug discovery, the use of a single, defined enantiomer rather than a racemic mixture is critical for establishing reproducible structure-activity relationships (SAR) and avoiding confounding biological readouts caused by the opposite enantiomer.
- [1] ProQinase GmbH. Thioether derivatives as protein kinase inhibitors. European Patent EP 2922857 B1, granted 2018-01-03. Priority date 2013-11-11. Describes enantiomer-dependent kinase inhibition within pyrrolidine-containing thioether series. View Source
